

Synthesis and Characterization of 3-Ethyl-4-iodo-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-4-iodo-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Ethyl-4-iodo-1H-pyrazole**, a key heterocyclic building block for pharmaceutical and medicinal chemistry applications. The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities. The presence of an ethyl group at the 3-position and an iodine atom at the 4-position offers strategic vectors for molecular diversification, particularly through transition metal-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization Data

The structural and physicochemical properties of **3-Ethyl-4-iodo-1H-pyrazole** are summarized below. The spectral data provided are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Property	Value
Molecular Formula	C ₅ H ₇ IN ₂
Molecular Weight	222.03 g/mol
Appearance	Predicted to be an off-white to pale yellow solid
Melting Point	Estimated in the range of 80-100 °C
Solubility	Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents

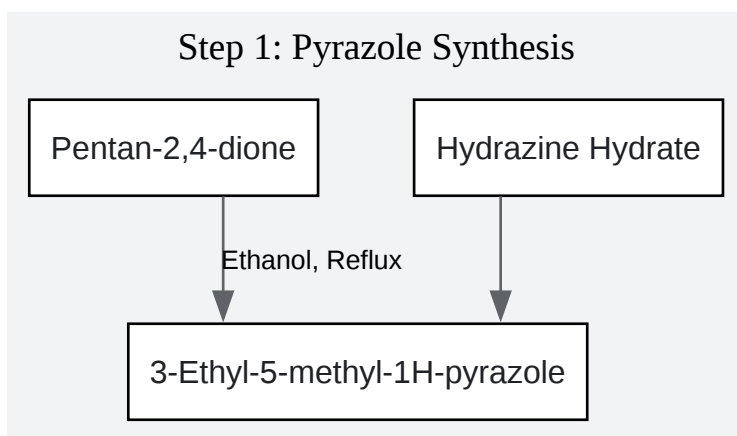
Table 1: Predicted NMR and Mass Spectrometry Data for **3-Ethyl-4-iodo-1H-pyrazole**

Parameter	Predicted Value	Notes
¹ H NMR (400 MHz, CDCl ₃)	δ 7.5 (s, 1H, H5), 2.7 (q, J = 7.6 Hz, 2H, CH ₂), 1.3 (t, J = 7.6 Hz, 3H, CH ₃)	The chemical shift of the H5 proton is influenced by the adjacent iodo and ethyl groups.
¹³ C NMR (101 MHz, CDCl ₃)	δ 150 (C3), 138 (C5), 65 (C4), 22 (CH ₂), 14 (CH ₃)	The C4 carbon bearing the iodine atom is expected to be significantly shielded.
Mass Spectrometry (EI)	m/z 222 [M] ⁺	Molecular ion peak corresponding to the exact mass of the compound.

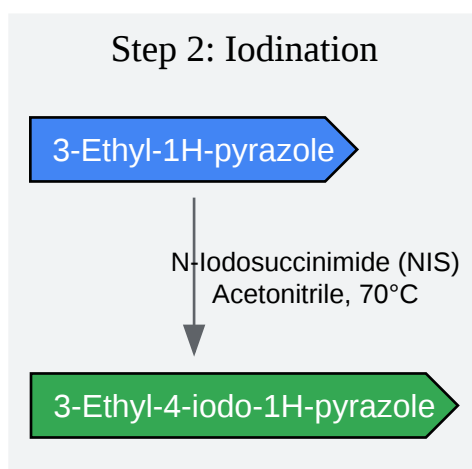
Synthetic Pathway

A plausible and efficient two-step synthetic pathway for **3-Ethyl-4-iodo-1H-pyrazole** is outlined below. The process begins with the construction of the 3-ethyl-1H-pyrazole core via a classical Knorr pyrazole synthesis, followed by regioselective iodination at the C4 position.

Step 1: Pyrazole Synthesis

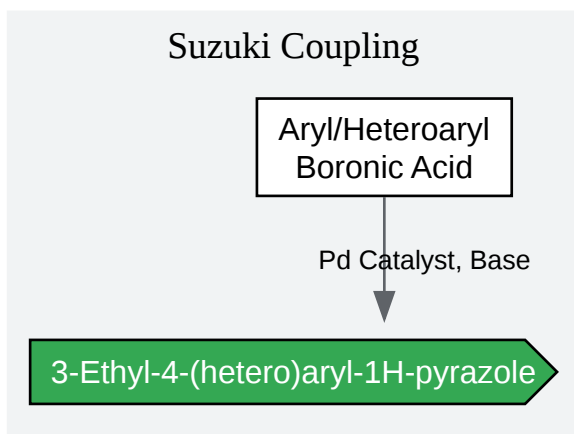


Step 2: Iodination

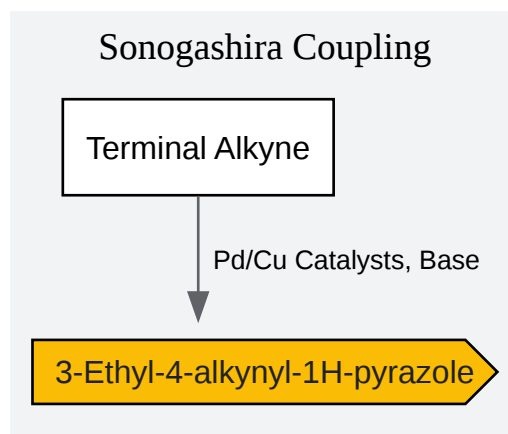


3-Ethyl-4-iodo-1H-pyrazole

Suzuki Coupling



Sonogashira Coupling



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